![molecular formula C15H20N2O2 B2666368 Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 2251053-18-4](/img/structure/B2666368.png)
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-azaspiro[2Derived from natural products, this compound exhibits various biological activities, including anti-inflammatory and antibacterial effects.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and antibacterial properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Potential use in the development of agricultural chemicals and pharmaceuticals.
Safety and Hazards
The safety information for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate indicates that it has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to handle the compound under an inert gas and protect it from moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.5]octane-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for Benzyl (5-azaspiro[2 large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wirkmechanismus
The mechanism of action of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets in bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate: Similar structure but with a different position of the nitrogen atom in the spiro ring.
Spirotetramat: Another spirotetramate compound used as an insecticide.
Uniqueness
Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is unique due to its specific spirotetramate structure, which imparts distinct biological activities. Its ability to act as both an anti-inflammatory and antibacterial agent makes it a valuable compound for various applications in medicine and agriculture.
Eigenschaften
IUPAC Name |
benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXRQXUQGEQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2666285.png)

![3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2666288.png)
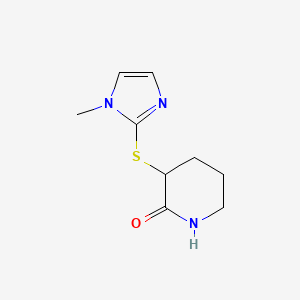
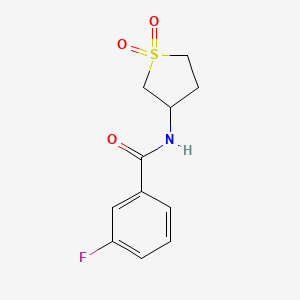
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2666293.png)
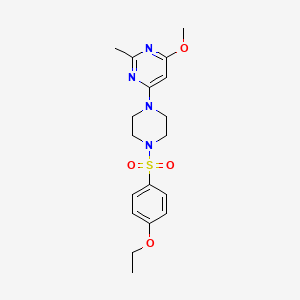
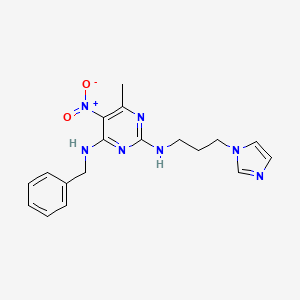
![1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine](/img/structure/B2666301.png)
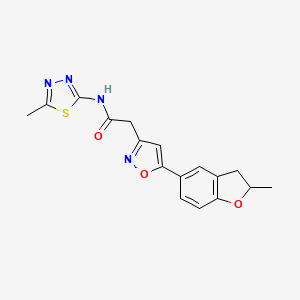


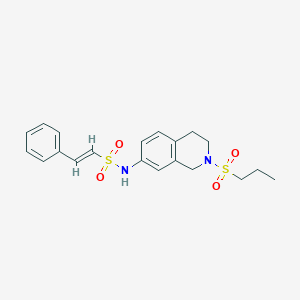
![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)
